molecular formula C15H26O B1279997 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol CAS No. 22451-73-6

2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol

Cat. No. B1279997
CAS RN: 22451-73-6
M. Wt: 222.37 g/mol
InChI Key: LGOFSGDSFQNIAT-SCRDCRAPSA-N
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Description

Synthesis Analysis

While the exact synthesis of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol is not detailed, we can draw parallels from the synthesis of related compounds. For instance, the preparation of 7,7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.0^2,8]octan-3-one involved multiple steps starting from a cyclopentenone derivative, which suggests that the synthesis of complex bicyclic structures often requires careful planning and execution of multi-step reactions .

Molecular Structure Analysis

The molecular structure of the compound likely features a bicyclic azulene core with additional saturation, as indicated by the "octahydro" prefix, and substituents that include methyl groups and a propan-2-ol moiety. The stereochemistry is specified with the (3S,3aS,5R) configuration, which would influence the molecule's interactions with other chemical entities and its potential biological activity.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the azulene core and the functional groups attached to it. Azulenes are known for their unique electronic properties, which could affect the reactivity of the propan-2-ol group. The compound might undergo reactions typical for alcohols, such as esterification or oxidation. Additionally, the presence of methyl groups could affect the molecule's steric profile, influencing its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol would be determined by its molecular structure. The bicyclic nature of the compound suggests a degree of rigidity, which could affect its boiling point and solubility. The presence of the propan-2-ol group would contribute to the compound's polarity and potential for hydrogen bonding, impacting its solubility in water and organic solvents.

Scientific Research Applications

Antiviral Activities

  • Compounds structurally related to 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol, specifically rupestonic acid derivatives, have shown significant in vitro activity against various strains of influenza A and B viruses. These compounds have been synthesized via click chemistry and demonstrate potential as antiviral agents (He et al., 2014).

Catalytic and Structural Applications

  • Studies have shown the utility of related compounds in catalytic processes and as ligands in coordination chemistry. For instance, dinuclear nickel complexes with bidentate N,O ligands have been synthesized using similar compounds, displaying potential in the oligomerization of ethylene (Speiser et al., 2004).

Solvent Interactions and Molecular Organization

  • Research into the molecular organization of compounds similar to 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol, particularly in different solvents, has been conducted. These studies indicate alterations in molecular organization based on solvent type and concentration, which could be significant in understanding the solubility and behavior of similar compounds in various environments (Matwijczuk et al., 2018).

Synthetic Chemistry

  • The compound and its analogs have been used in synthetic chemistry, particularly in the synthesis of cyclic acetals from glycerol. This research is significant in the exploration of renewable materials and the development of potential novel platform chemicals (Deutsch et al., 2007).

Exploratory Studies on Antioxidant Activity

  • Exploratory studies have been conducted on the radical scavenging activity of compounds similar to 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol. These studies highlight the potential antioxidant properties of these compounds, which could have implications in various fields including pharmacology and material science (Stobiecka et al., 2016).

properties

IUPAC Name

2-[(3S,3aS,5R)-3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOFSGDSFQNIAT-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(CCC(CC12)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051873
Record name Bulnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol

CAS RN

22451-73-6
Record name Bulnesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22451-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,3aS,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bulnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol
Reactant of Route 2
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol
Reactant of Route 3
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol
Reactant of Route 4
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol
Reactant of Route 5
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol

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